molecular formula C17H21NO4S B4447104 3,4-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide

3,4-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide

Cat. No. B4447104
M. Wt: 335.4 g/mol
InChI Key: SGDQBGDGBDSBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is also known as GBR 12909 and is a potent dopamine reuptake inhibitor. The compound has been widely studied for its potential use in treating various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide involves the inhibition of dopamine reuptake. The compound binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the therapeutic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide are largely related to its effects on dopamine levels in the brain. The compound has been shown to increase dopamine levels in the brain, leading to an increase in motivation, attention, and mood. It has also been shown to decrease drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, the compound has a short half-life and can be difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide. One direction is to study the compound's potential use in treating other neurological and psychiatric disorders, such as anxiety disorders and bipolar disorder. Another direction is to develop more potent and selective dopamine reuptake inhibitors based on the structure of 3,4-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide. Finally, future research could focus on developing new methods for synthesizing the compound and improving its pharmacokinetic properties.

Scientific Research Applications

3,4-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide has been widely studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating drug addiction, depression, and attention deficit hyperactivity disorder (ADHD). The compound has also been studied for its potential use in treating Parkinson's disease and schizophrenia.

properties

IUPAC Name

3,4-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-21-16-11-10-15(13-17(16)22-2)23(19,20)18-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13,18H,6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDQBGDGBDSBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(3-phenylpropyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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